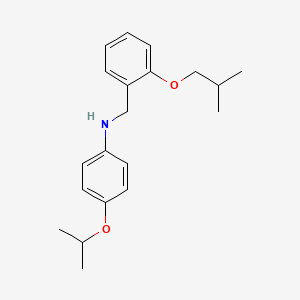

N-(2-Isobutoxybenzyl)-4-isopropoxyaniline

Description

Properties

IUPAC Name |

N-[[2-(2-methylpropoxy)phenyl]methyl]-4-propan-2-yloxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27NO2/c1-15(2)14-22-20-8-6-5-7-17(20)13-21-18-9-11-19(12-10-18)23-16(3)4/h5-12,15-16,21H,13-14H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOSALISKVCFIPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=CC=CC=C1CNC2=CC=C(C=C2)OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-Isobutoxybenzyl)-4-isopropoxyaniline is an organic compound that has garnered attention in various fields, particularly in medicinal chemistry and biological research. This article delves into its biological activity, synthesis, mechanisms of action, and potential applications based on diverse research findings.

Overview of the Compound

- Chemical Formula : C₂₀H₂₇NO₂

- CAS Number : 1040684-47-6

- Molecular Structure : The compound features an isobutoxy group and an isopropoxy group attached to the benzyl and aniline moieties, respectively. This unique structure contributes to its distinctive chemical properties and biological activities.

Synthesis Methods

The synthesis of this compound typically involves the following steps:

- Reagents : The reaction commonly uses 2-isobutoxybenzyl chloride and 4-isopropoxyaniline.

- Base : A base such as sodium hydroxide or potassium carbonate is employed.

- Solvent : Organic solvents like dichloromethane or toluene are used under reflux conditions.

- Purification : The final product is purified through recrystallization or column chromatography.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies reveal its effectiveness against various bacterial strains, making it a candidate for further development in antimicrobial therapies .

Anticancer Potential

Preliminary investigations suggest that this compound may possess anticancer properties. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines, indicating a potential mechanism for cancer treatment .

The biological activity of this compound is believed to involve:

- Enzyme Inhibition : The compound may interact with specific enzymes, leading to altered metabolic pathways.

- Receptor Binding : It could bind to cellular receptors, modulating signal transduction pathways involved in cell growth and apoptosis.

Case Studies and Research Findings

Comparison with Similar Compounds

This compound can be compared with other aniline derivatives to highlight its unique properties:

| Compound Name | Structural Features | Notable Activity |

|---|---|---|

| N-(3-Isobutoxybenzyl)-3-isopropoxyaniline | Similar substitution pattern; studied for similar biological activities | Antimicrobial, anticancer effects |

| N-(2-Isobutoxybenzyl)-3-isopropoxyaniline | Different substitution pattern; unique reactivity profile | Antimicrobial properties identified |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-(2-Isobutoxybenzyl)-4-isopropoxyaniline with three structurally related compounds: 1-Hydroxy-4-(N-(4-isopropoxyphenyl)sulfamoyl)-2-naphthoic acid (3aa) , 1-Hydroxy-4-(N-isobutyl-N-(4-isopropoxyphenyl)sulfamoyl)-2-naphthoic acid (3ba) , and (E)-1-(4-Isopropoxy-3-methoxyphenyl)-N-(4-isopropoxyphenyl)methanimine (1o) .

Structural and Functional Group Variations

Key Observations:

Backbone Diversity :

- Compounds 3aa and 3ba share a sulfamoyl naphthoate backbone, whereas 1o and the target compound are based on aniline/imine frameworks.

- The naphthoate derivatives exhibit higher molecular weights (401–457 g/mol) due to their extended aromatic systems and sulfonamide groups, compared to simpler imines or anilines (~328 g/mol).

Substituent Effects :

- The isobutyl group in 3ba increases steric bulk compared to 3aa , resulting in a longer HPLC retention time (16.7 vs. 10.2 min) .

- In 1o , the 3-methoxy group on the benzaldehyde moiety introduces electronic effects that stabilize the imine structure, as evidenced by its high diastereoselectivity in multicomponent reactions .

Spectral and Physicochemical Properties

NMR Data Comparison:

Key Insights:

- Electronic Effects : The downfield shifts in 3aa and 3ba (δH 8.32–8.63 ppm) reflect electron-withdrawing sulfonamide groups, whereas 1o exhibits a characteristic imine proton at δH 8.37 ppm .

Key Trends:

- Yield Optimization : Imine formation (1o ) achieves higher yields (87%) compared to sulfonamide couplings (69–72%), likely due to milder reaction conditions .

- Functional Versatility : 4-Isopropoxyaniline serves as a versatile precursor, enabling diverse modifications such as sulfonylation (3aa , 3ba ) or imine formation (1o ) .

Preparation Methods

General Synthetic Strategy

The preparation of N-(2-Isobutoxybenzyl)-4-isopropoxyaniline typically follows a convergent approach:

- Step 1: Introduction of the isobutoxy group onto the benzyl aromatic ring, often via nucleophilic substitution of a halogenated precursor or direct alkylation of a phenol derivative.

- Step 2: Preparation of the benzylamine intermediate, often through halogenation of the benzyl alcohol followed by ammonolysis.

- Step 3: Coupling of the 2-isobutoxybenzylamine with 4-isopropoxyaniline or its derivatives to form the final N-substituted aniline compound.

This approach is supported by patent CN111517966A, which describes an industrially viable method for synthesizing p-isobutoxybenzylamine, a key intermediate for such compounds. The method involves mild reaction conditions, avoids hazardous reagents, and achieves high purity and yield by:

- Substitution of p-hydroxybenzyl alcohol with halogenated isobutane to form p-isobutoxybenzyl alcohol.

- Chlorination of the benzyl alcohol to benzyl chloride.

- Ammonolysis of the benzyl chloride to benzylamine.

This sequence can be adapted for 2-isobutoxybenzylamine synthesis, which is then used in further coupling reactions to yield the target compound.

Detailed Preparation Steps

Reaction Conditions and Optimization

- Solvents: Dichloromethane, dimethylformamide (DMF), or other polar aprotic solvents are commonly used to facilitate substitution and amination reactions.

- Temperature: Low to moderate temperatures are preferred in halogenation and substitution steps to avoid side reactions.

- Catalysts/Base: Triethylamine or potassium carbonate may be used to neutralize acids formed during alkylation or to promote nucleophilic substitution.

- Purification: Organic layers are typically washed with brine, dried over anhydrous sodium sulfate, and purified by recrystallization or chromatography.

Research Findings and Comparative Analysis

While direct experimental data on this compound is limited, analogous compounds suggest:

- Yield: Multi-step synthesis can achieve moderate to high yields (60–85%) depending on reaction conditions and purification methods.

- Purity: High purity is attainable by careful control of reaction temperature, reagent stoichiometry, and post-reaction workup.

- Reaction Time: Alkylation and amination steps typically require several hours to overnight stirring; microwave-assisted methods may reduce reaction times in related syntheses.

Summary Table of Preparation Methods

Notes on Related Synthetic Techniques

- Microwave-assisted synthesis has been shown to accelerate amine derivative formation in related compounds, offering time efficiency and comparable yields.

- Use of mild bases like potassium carbonate in alkylation steps improves selectivity and reduces side products.

- Avoidance of hazardous reagents such as DBU and NBS in Hofmann degradation steps is preferred for industrial scalability.

Q & A

Q. What are the standard synthetic routes for N-(2-Isobutoxybenzyl)-4-isopropoxyaniline, and how do reaction conditions influence yield?

The compound is synthesized via condensation reactions. For example, 4-isopropoxyaniline reacts with 2-isobutoxybenzaldehyde in ethanol under reflux, followed by purification via column chromatography. Key parameters include solvent choice (polar aprotic solvents enhance nucleophilicity), temperature (room temperature for imine formation, reflux for completion), and stoichiometric ratios (1:1 for amine and aldehyde). A representative procedure from a similar compound (E)-1-(4-Isopropoxy-3-methoxyphenyl)-N-(4-isopropoxyphenyl)methanimine achieved 87% yield using ethanol and 48-hour stirring .

| Reagent | Role | Conditions | Yield |

|---|---|---|---|

| 4-Isopropoxyaniline | Amine precursor | RT, EtOH, 24h | 87% |

| 2-Isobutoxybenzaldehyde | Aldehyde precursor | Reflux, 48h | — |

| NaBH₃CN | Reducing agent (if needed) | RT, MeOH | — |

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Nuclear Magnetic Resonance (NMR) is critical for structural confirmation. Key signals include:

- ¹H NMR : Isobutoxy methyl protons (~1.14 ppm, d, J = 5.2 Hz) and aromatic protons (6.6–8.4 ppm, m) .

- ¹³C NMR : Carbonyl/imine carbons (150–160 ppm) and isopropoxy carbons (~69–71 ppm) . Mass spectrometry (ESI-TOF) confirms molecular weight (e.g., [M+H]+ = 328.1907 for a related imine) . Infrared (IR) spectroscopy identifies functional groups (e.g., N-H stretches at ~3300 cm⁻¹).

Advanced Research Questions

Q. How do steric and electronic effects of the isobutoxy and isopropoxy groups influence regioselectivity in substitution reactions?

The isobutoxy group introduces steric hindrance at the ortho position, directing electrophilic substitution to the para position. Computational studies (e.g., DFT) show that electron-donating isopropoxy groups increase electron density on the aromatic ring, favoring nucleophilic attack. For example, in sulfonamide coupling reactions, para-substitution dominates due to reduced steric clash compared to ortho .

Q. What mechanistic insights explain the compound’s role in multicomponent reactions like the Castagnoli-Cushman reaction?

The compound acts as an imine precursor, reacting with anhydrides or furan derivatives to form lactams. A proposed mechanism involves:

- Step 1 : Imine formation via condensation of 4-isopropoxyaniline and aldehyde.

- Step 2 : Nucleophilic attack by 2,5-bis(trimethylsilyloxy)furan on the imine carbon.

- Step 3 : Cyclization to form a six-membered lactam ring, catalyzed by Brønsted acids . Kinetic studies show rate-limiting imine formation, with catalyst loading (e.g., 0.05 equiv. NHTs2) significantly accelerating cyclization .

Q. How can structural modifications enhance the compound’s bioactivity in drug design?

Structure-activity relationship (SAR) studies suggest:

- Isobutoxy chain elongation improves lipid membrane permeability (logP >3).

- Sulfonamide incorporation (e.g., at the aniline nitrogen) increases binding affinity to target enzymes (e.g., IC₅₀ = 72 nM for a naphthoate inhibitor) .

- Para-substitution with electron-withdrawing groups enhances stability against oxidative degradation .

Q. What analytical strategies address contradictions in reported degradation profiles or impurity formation?

High-performance liquid chromatography (HPLC) with UV/Vis detection (e.g., tR = 10.2 min, 98.6% purity) resolves co-eluting impurities . Accelerated stability studies (40°C/75% RH) identify degradation products like de-isopropoxylated analogs, quantified via LC-MS. Conflicting data may arise from varying storage conditions or synthetic byproducts (e.g., residual boronic acid in Suzuki couplings) .

Data Contradiction Analysis

Q. Why do yields vary between similar synthetic procedures (e.g., 72% vs. 87%)?

Discrepancies arise from:

- Catalyst efficiency : Palladium-based catalysts vs. organocatalysts.

- Purification methods : Column chromatography (higher purity, lower yield) vs. recrystallization (moderate purity, higher yield) .

- Solvent polarity : Polar solvents (e.g., DMF) may stabilize intermediates but complicate isolation.

Methodological Recommendations

- Synthetic Optimization : Use Design of Experiments (DoE) to map temperature, solvent, and catalyst interactions.

- Characterization : Combine 2D NMR (HSQC, HMBC) for unambiguous assignment of aromatic protons.

- Stability Testing : Employ forced degradation studies with LC-HRMS to identify degradation pathways.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.